N-(3,4-dichlorobenzyl)-1-naphthamide

Descripción

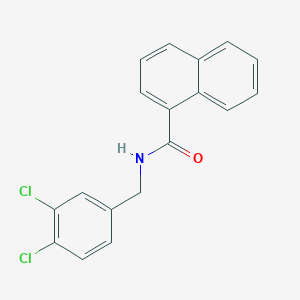

N-(3,4-Dichlorobenzyl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide backbone (a naphthalene ring fused with an amide group) substituted with a 3,4-dichlorobenzyl moiety at the nitrogen atom.

Propiedades

Fórmula molecular |

C18H13Cl2NO |

|---|---|

Peso molecular |

330.2g/mol |

Nombre IUPAC |

N-[(3,4-dichlorophenyl)methyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H13Cl2NO/c19-16-9-8-12(10-17(16)20)11-21-18(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-10H,11H2,(H,21,22) |

Clave InChI |

MZSYYYYNCAEFHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3rd position and a phenyl group at the nitrogen atom (Fig. 1).

- Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers with thermal stability .

- Comparison :

- Both compounds contain aromatic chlorinated substituents, but their backbones differ significantly (naphthamide vs. phthalimide).

- N-(3,4-Dichlorobenzyl)-1-naphthamide lacks the cyclic anhydride structure critical for polyimide synthesis, limiting its utility in polymer chemistry.

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-2-ol (Compound 6f, )

- Structure : A triazole-containing antifungal agent with a 3,4-dichlorobenzyl group, a difluorophenyl ring, and a hydroxyethyl side chain.

- Bioactivity : Exhibits potent antifungal activity (MIC₈₀ < 0.125 μg/mL against Candida albicans), outperforming fluconazole and matching itraconazole .

- Comparison: Both compounds share the 3,4-dichlorobenzyl group, which likely enhances membrane penetration and target binding. The triazole core in Compound 6f is critical for inhibiting fungal lanosterol 14α-demethylase, whereas the naphthamide backbone may interact with different biological targets.

N-(3,4-Dichlorobenzyl)-3-benzyloxy-1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide ()

- Structure : A pyridine-based carboxamide with a 3,4-dichlorobenzyl group, benzyloxy substituent, and hydroxyethyl chain.

- Synthesis: Prepared via a multi-step reaction involving ethanolamine and sodium carbonate, highlighting the versatility of dichlorobenzyl groups in synthetic protocols .

- Comparison :

- Both compounds are carboxamides with dichlorobenzyl moieties, but the pyridine ring in this analogue introduces distinct electronic and steric properties.

- The hydroxyethyl group may improve solubility, a feature absent in the naphthamide derivative.

Comparative Data Table

Key Research Findings and Implications

- Role of Dichlorobenzyl Groups: The 3,4-dichlorobenzyl moiety is a recurring motif in bioactive compounds, enhancing lipophilicity and target affinity.

- Structural Trade-offs : While phthalimides excel in polymer synthesis due to their rigid cores, naphthamide derivatives may offer greater flexibility for drug design due to their planar aromatic systems .

- Synthetic Feasibility : demonstrates that dichlorobenzyl-substituted carboxamides can be synthesized efficiently, supporting the scalability of this compound for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.